molecular formula C22H14F3NO5 B607567 Funapide CAS No. 1259933-16-8

Funapide

Numéro de catalogue: B607567
Numéro CAS: 1259933-16-8
Poids moléculaire: 429.3 g/mol
Clé InChI: NEBUOXBYNAHKFV-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Funapide has been used in trials studying the treatment of Pharmacokinetics, Postherpetic Neuralgia, and Osteoarthritis of the Knee.

Activité Biologique

Funapide, also known by its developmental code names TV-45070 and FX301, is a small molecule drug primarily recognized for its role as an inhibitor of voltage-gated sodium channels, specifically Nav1.7 and Nav1.8. These channels are crucial in the transmission of pain signals, making this compound a candidate for treating various pain-related conditions, including postherpetic neuralgia and osteoarthritis.

This compound acts by selectively blocking the Nav1.7 and Nav1.8 sodium channels, which are implicated in the generation and propagation of pain signals. This inhibition reduces neuronal excitability and subsequently decreases pain perception. The compound is particularly noted for its potential to alleviate inflammatory pain, a significant area of interest in analgesic drug development .

Pharmacological Profile

  • Chemical Structure : C22H14F3NO5
  • CAS Registry Number : 1259933-16-8
  • Molecular Targets :
    • Nav1.7 (Sodium channel protein type IX alpha subunit)
    • Nav1.8 (Sodium channel protein type X alpha subunit)

Clinical Applications

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in managing chronic pain conditions. Notably, it has undergone Phase 2 trials assessing its safety and efficacy in treating postherpetic neuralgia .

Efficacy Studies

Recent studies have highlighted this compound's effectiveness in preclinical models of neuropathic pain. In these models, this compound demonstrated significant analgesic effects, comparable to established treatments like lidocaine. The compound's ability to reverse pain behaviors in rodent models suggests a strong potential for clinical application .

Table 1: Summary of Clinical Trials Involving this compound

Trial PhaseConditionOutcome MeasureResults Summary
Phase 2Postherpetic NeuralgiaPain reductionSignificant reduction in pain scores
Phase 2OsteoarthritisPain reliefImproved joint function reported

Case Studies

In a notable case study involving patients with postherpetic neuralgia, this compound was administered as part of a nerve block procedure. Patients reported substantial improvements in pain management compared to placebo controls. This aligns with findings from other sodium channel blockers that have shown similar efficacy profiles .

Research Findings

Recent literature reviews have identified critical insights into the biological activity of sodium channel inhibitors like this compound. A study comparing preclinical and clinical outcomes revealed that while animal models indicated robust analgesic effects, translating these results into human trials has been challenging due to variability in response .

Comparative Analysis

This compound's performance has been compared with other sodium channel blockers:

CompoundTarget ChannelEfficacy in Preclinical ModelsClinical Trial Results
This compoundNav1.7/1.8HighPositive outcomes in Phase 2 trials
LidocaineNav1.7ModerateEstablished efficacy
PregabalinVGCC α2δHighApproved for neuropathic pain

Applications De Recherche Scientifique

Pain Management Applications

1. Chronic Pain Conditions

Funapide has been investigated for its efficacy in treating chronic pain conditions such as:

  • Osteoarthritis
  • Neuropathic Pain
  • Postherpetic Neuralgia
  • Erythromelalgia

In 2013, the U.S. FDA granted orphan drug designation to this compound for the treatment of erythromelalgia, a rare condition characterized by severe burning pain and redness in the extremities .

2. Clinical Trials Overview

This compound has been involved in multiple clinical trials assessing its effectiveness and safety across different pain conditions:

Trial Phase Condition Key Findings
Phase IIPostherpetic NeuralgiaDemonstrated significant analgesic effects compared to placebo .
Phase IIOsteoarthritisEvaluated for pain relief in patients with knee osteoarthritis .
PreclinicalPeripheral Nerve BlockFX301 (this compound formulation) showed sustained analgesic effects without motor impairment compared to traditional local anesthetics .

Formulation and Administration

FX301: A Novel Formulation

FX301 is an investigational formulation of this compound designed for local administration as a peripheral nerve block. It utilizes a thermosensitive hydrogel that allows for extended-release of the active compound. This formulation aims to provide effective non-opioid pain relief while preserving motor function in patients undergoing surgical procedures.

  • Administration Route : Local injection near the nerve site.
  • Duration of Action : Expected to provide analgesia for 3 to 5 days post-administration .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1: Erythromelalgia Management
    • A patient with severe erythromelalgia experienced significant pain reduction after treatment with this compound during a clinical trial, supporting its use as a targeted therapy for this condition.
  • Case Study 2: Postoperative Pain Control
    • In a study involving post-operative patients receiving FX301, results indicated that the formulation provided superior pain control compared to liposomal bupivacaine, with no adverse effects on motor function observed during recovery .

Pharmacological Insights

This compound's mechanism of action involves selective inhibition of Nav1.7 sodium channels, which are crucial in transmitting pain signals. This targeted approach allows for effective management of pain without the side effects associated with traditional opioids.

Propriétés

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUOXBYNAHKFV-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031866
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259933-16-8
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (1.0 g, 3.6 mmol), which can be prepared according to the methods disclosed in PCT Published Patent Application No. WO 2006/110917, and cesium carbonate (3.52 g, 11 mmol) in acetone (50 mL) was added 2-bromomethyl-5-trifluoromethylfuran (1.13 g, 3.9 mmol) in one portion and the reaction mixture was stirred at 55-60° C. for 16 hours. Upon cooling to ambient temperature, the reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was subjected to column chromatography, eluting with ethyl acetate/hexane (1/9-1/1) to afford 1′-{[5-(trifluoromethyl)furan-2-yl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one, i.e., the compound of formula (I), (1.17 g, 76%) as a white solid: mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ 7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Cal'd for C22H14F3NO6: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 L reactor was charged with spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.03 kg, 19.5 mol), followed by cesium carbonate (16.02 kg, 48.7 mol). Acetone (48.8 kg) was added and the resultant suspension was heated to reflux over 1 h. 2-Bromomethyl-5-(trifluoromethyl)furan (4.92 kg, 21.2 mol) was added by means of an addition funnel over a period of 2 h while the reaction mixture was maintained at reflux. The reaction mixture was stirred at reflux for a further 2 h and the acetone was removed by distillation at atmospheric pressure until 37 L of distillate had been collected. Toluene (48.8 kg) was added and the distillation was continued, first at atmospheric pressure then under reduced pressure until 37 L of distillate had been collected. Toluene (36.9 kg) was added and the distillation was continued at 54-55° C. and a pressure of 150-180 mbar until 37 L of distillate had been collected. The contents of the 100 L reactor were allowed to cool to 25° C. and toluene (40.9 kg) was added. The contents of the 100 L reactor were transferred to a 200 L reactor and deionized water (48.8 kg) was added. The stirred mixture was warmed to 39° C., the stirring was stopped and the phases were allowed to separate for 11 h. The lower phase was removed and the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate had been collected. The resultant solution was diluted with toluene to a total volume of 98 L. The contents of the 200 L reactor were passed through a chromatography column packed with silica gel (20 kg) and toluene (40 kg). The column was eluted with toluene such that ten 30 kg fractions were collected. The column was washed with acetone (100 kg). Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure was proceeding. The contents of the reactor were adjusted with toluene to a volume of 50 L and the solution was heated to 79° C. Heptane (85 kg) was added over 15 minutes and the mixture was cooled to 10° C. over a period of 3 h. Crystallization started at an internal temperature of 56° C. The solid was collected by filtration, washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg) and dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h to afford 1′-{[5-(trifluoromethyl)-2-furyl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.08 kg, 73%) as a colorless solid: purity (HPLC-UV at 230 nm) 99.6%; mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Calc'd for C22H14F3NO5: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
6.03 kg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.02 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.92 kg
Type
reactant
Reaction Step Four
Quantity
48.8 kg
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.